molecular formula C18H16O3 B11444212 2-(3,4-Dimethoxybenzylidene)-1-indanone

2-(3,4-Dimethoxybenzylidene)-1-indanone

Cat. No.: B11444212
M. Wt: 280.3 g/mol
InChI Key: FJGZVPFZRZDBNC-NTEUORMPSA-N
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Description

(2E)-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDEN-1-ONE is a chemical compound known for its unique structure and potential applications in various fields. This compound features a methoxy-substituted phenyl group attached to an indanone core, which contributes to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDEN-1-ONE typically involves the condensation of 3,4-dimethoxybenzaldehyde with 2,3-dihydro-1H-inden-1-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is refluxed to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDEN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical studies.

    Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or anticancer activities, is ongoing.

    Industry: The compound could be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of (2E)-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDEN-1-ONE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • **(E)- (4-hydroxy-3,5-dimethoxyphenyl)methylidene]amino}oxy)acetic acid
  • **1- (4-Hydroxy-3-methoxyphenyl)methanediol

Uniqueness

(2E)-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDEN-1-ONE stands out due to its unique indanone core structure and the presence of methoxy groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H16O3

Molecular Weight

280.3 g/mol

IUPAC Name

(2E)-2-[(3,4-dimethoxyphenyl)methylidene]-3H-inden-1-one

InChI

InChI=1S/C18H16O3/c1-20-16-8-7-12(10-17(16)21-2)9-14-11-13-5-3-4-6-15(13)18(14)19/h3-10H,11H2,1-2H3/b14-9+

InChI Key

FJGZVPFZRZDBNC-NTEUORMPSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/2\CC3=CC=CC=C3C2=O)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=C2CC3=CC=CC=C3C2=O)OC

Origin of Product

United States

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